ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane
Description
Ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is a complex organophosphorus compound
Properties
Molecular Formula |
C35H47OP |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C35H47OP/c1-24-23-25(2)32(26(3)31(24)27-17-12-10-13-18-27)29-21-16-22-30(36-28-19-14-11-15-20-28)33(29)37(34(4,5)6)35(7,8)9/h10,12-13,16-18,21-23,28H,11,14-15,19-20H2,1-9H3 |
InChI Key |
VSMBHYIIVGFPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2=CC=CC=C2)C)C3=C(C(=CC=C3)OC4CCCCC4)P(C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane typically involves the reaction of appropriate phosphine precursors with substituted phenyl and cyclohexyloxy groups. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reactions are usually carried out at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the tert-butyl or cyclohexyloxy groups are replaced by other functional groups.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
Scientific Research Applications
Ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of advanced materials and polymers, contributing to the development of new industrial products.
Mechanism of Action
The mechanism by which ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Similar Compounds
Ditert-butyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane: Similar in structure but with triisopropyl groups instead of cyclohexyloxy groups.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another compound with bulky tert-butyl groups but different functional groups.
Uniqueness
Ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable ligand in coordination chemistry and a potential candidate for various scientific and industrial applications.
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